Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride
Overview
Description
Preparation Methods
The synthesis of Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,4-trimethoxybenzaldehyde and butylamine.
Reaction Conditions: The key reaction involves the condensation of 2,3,4-trimethoxybenzaldehyde with butylamine under controlled conditions. This reaction is often carried out in the presence of a suitable catalyst and solvent.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of Butyl[(2,3,4-trimethoxyphenyl)methyl]amine.
Chemical Reactions Analysis
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride has shown promise in several scientific research applications:
Medicinal Chemistry: It has been investigated as a potential lead compound for the development of novel therapeutics targeting specific diseases.
Biological Research: The compound’s ability to interact with various biological targets makes it valuable in studying cellular pathways and mechanisms.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride can be compared with other similar compounds, such as:
Butyl[(2,3,4-trimethoxyphenyl)methyl]amine: This compound lacks the hydrochloride group but shares similar structural features.
2,3,4-Trimethoxybenzylamine: Another compound with a similar aromatic ring structure but different substituents.
The unique combination of the butyl group and the trimethoxyphenyl moiety in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2,3,4-trimethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-5-6-9-15-10-11-7-8-12(16-2)14(18-4)13(11)17-3;/h7-8,15H,5-6,9-10H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKGVDOYUDXWKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=C(C=C1)OC)OC)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.